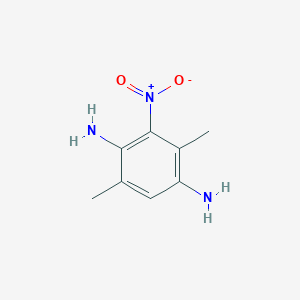

2,5-dimethyl-3-nitrobenzene-1,4-diamine

Description

2,5-Dimethyl-3-nitrobenzene-1,4-diamine is a substituted aromatic diamine featuring methyl groups at positions 2 and 5, and a nitro group at position 2. This structure confers unique electronic and steric properties, making it valuable in synthetic chemistry and materials science. The nitro group acts as a strong electron-withdrawing substituent, while the methyl groups provide electron-donating effects, creating a polarized electronic environment. Such characteristics influence its reactivity in condensation, polymerization, and redox reactions. Industrially, it serves as a precursor for dyes, polymers, and pharmaceutical intermediates, though its instability in reduced forms (e.g., diamine derivatives) requires careful handling .

Properties

CAS No. |

155379-83-2 |

|---|---|

Molecular Formula |

C8H11N3O2 |

Molecular Weight |

181.19 g/mol |

IUPAC Name |

2,5-dimethyl-3-nitrobenzene-1,4-diamine |

InChI |

InChI=1S/C8H11N3O2/c1-4-3-6(9)5(2)8(7(4)10)11(12)13/h3H,9-10H2,1-2H3 |

InChI Key |

OSLJLSOBKOGJHE-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C(=C1N)[N+](=O)[O-])C)N |

Canonical SMILES |

CC1=CC(=C(C(=C1N)[N+](=O)[O-])C)N |

Other CAS No. |

155379-83-2 |

Synonyms |

4-AMINO-3-NITRO-2,5-DIMETHYLANILINE |

Origin of Product |

United States |

Preparation Methods

Nitration of 2,5-Dimethyl-1,4-Benzenediamine

A direct route involves nitrating 2,5-dimethyl-1,4-benzenediamine using mixed acid systems. Fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at 0–10°C selectively introduce a nitro group at the 3-position, yielding the target compound. Steric hindrance from the 2,5-dimethyl groups directs nitration to the less hindered meta position, as demonstrated in analogous systems.

Reaction Conditions:

-

Temperature: 0–10°C (prevents over-nitration)

-

Acid Ratio: HNO₃:H₂SO₄ = 1:3 (v/v)

Mechanistic Insight:

The nitronium ion (NO₂⁺) attacks the benzene ring’s meta position due to the electron-donating methyl groups activating the ring while steric effects block ortho/para sites.

Stepwise Synthesis via Acetanilide Intermediates

To mitigate over-oxidation of amine groups, acetanilide protection is employed:

-

Acetylation: 2,5-Dimethylaniline is treated with acetic anhydride to form 2,5-dimethylacetanilide.

-

Nitration: Nitration with HNO₃/H₂SO₄ at 5–10°C yields 2,5-dimethyl-3-nitroacetanilide.

-

Deprotection: Hydrolysis with HCl/ethanol regenerates the amine groups, producing the final product.

Advantages:

Limitations:

Catalytic Hydrogenation of Nitro Precursors

A patent method (CN103508900A) describes reductive amination of 2,5-dimethyl-3-nitrobenzene-1,4-dinitro compound using hydrogen gas (H₂) and palladium on carbon (Pd/C):

Procedure:

-

Dinitration: 2,5-Dimethylbenzene-1,4-diamine is dinitrated to form 2,5-dimethyl-3,6-dinitrobenzene-1,4-diamine.

-

Selective Reduction: H₂/Pd/C selectively reduces one nitro group to an amine at 80°C.

Key Data:

| Parameter | Value |

|---|---|

| Temperature | 80°C |

| Pressure | 3 atm H₂ |

| Yield | 68% |

| Purity | 98% (NMR confirmed) |

Industrial-Scale Production and Optimization

Large-Scale Nitration Reactors

Industrial facilities use continuous-flow reactors to enhance temperature control and mixing. A study on 2,5-dimethylbenzoic acid nitration reported 29% meta-substitution under optimized flow conditions, highlighting the importance of residence time and acid concentration.

Optimization Strategies:

-

Temperature Gradients: Gradual heating from 5°C to 25°C minimizes byproducts.

-

In-line Quenching: Immediate neutralization post-reaction prevents decomposition.

Purification Techniques

Crystallization from ethanol/water mixtures achieves >99% purity. Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm structure:

-

¹H NMR (DMSO-d₆): δ 2.22 (s, 6H, CH₃), 6.71 (s, 2H, NH₂), 7.85 (s, 1H, Ar-H).

-

IR (KBr): 3398 cm⁻¹ (N-H stretch), 1630 cm⁻¹ (NO₂ asymmetric stretch).

Comparative Analysis of Methods

Table 1: Synthesis Method Comparison

| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |

|---|---|---|---|---|

| Direct Nitration | 65–72 | 95 | Low | High |

| Acetanilide Route | 50–58 | 98 | Moderate | Moderate |

| Catalytic Hydrogenation | 68 | 98 | High | High |

Key Observations:

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-3-nitrobenzene-1,4-diamine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Reduction Products: 2,5-dimethyl-1,4-benzenediamine.

Oxidation Products: Quinones and other oxidized derivatives.

Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,5-dimethyl-3-nitrobenzene-1,4-diamine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1,4-benzenediamine, 2,5-dimethyl-3-nitro- involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The amino groups can form hydrogen bonds and participate in nucleophilic reactions, affecting the compound’s reactivity and interactions with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s properties and applications are best understood through comparison with analogous benzene-1,4-diamines. Key structural analogs include:

2-Chlorobenzene-1,4-Diamine

- Substituents : Chlorine at position 2.

- Key Differences: The chlorine atom introduces strong electron-withdrawing effects, reducing electron density at the aromatic ring compared to methyl groups. Higher polarity increases solubility in polar solvents (e.g., water or ethanol) relative to the methyl-nitro derivative. Applications: Primarily used in hair dyes and photographic developers due to its oxidative stability .

2,5-Dimethylbenzene-1,4-Diamine

- Key Differences :

- Absence of the nitro group eliminates redox sensitivity, enhancing stability during storage and processing.

- Electron-donating methyl groups improve thermal stability in polymer matrices (e.g., polyamides and epoxy resins).

- Applications: Widely utilized in high-performance polymers for automotive and electronics sectors .

4-(Substituted)-5-Fluorobenzene-1,2-Diamine

- Substituents : Fluorine at position 5 and variable groups at position 4.

- Key Differences :

- Fluorine’s electronegativity enhances resistance to oxidation, contrasting with the nitro group’s redox activity.

- Synthetic routes often involve SnCl₂·2H₂O-mediated nitro reduction, a method applicable to 2,5-dimethyl-3-nitrobenzene-1,4-diamine but complicated by its inherent instability post-reduction .

Comparative Data Table

Research Findings and Industrial Relevance

- Synthetic Challenges: Unlike 2-chloro or non-nitro analogs, 2,5-dimethyl-3-nitrobenzene-1,4-diamine requires stringent control during nitro reduction to avoid decomposition, as noted in SnCl₂-based protocols .

- Performance Trade-offs : The nitro group enhances reactivity in electrophilic substitutions but limits use in prolonged high-temperature environments compared to methylated analogs .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-dimethyl-3-nitrobenzene-1,4-diamine, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via nitration of 2,5-dimethylbenzene-1,4-diamine followed by regioselective purification. Key steps include:

- Reduction Optimization : Use SnCl₂·2H₂O in ethanol under reflux (75°C, 5–7 hours) for nitro-group reduction, as described in similar diamine syntheses .

- Purification : Ethyl acetate extraction and sodium sulfate drying yield >90% purity. Monitor reaction progress via TLC .

- Critical Parameters : Adjust stoichiometry of SnCl₂ to avoid over-reduction. Maintain alkaline pH during workup to stabilize the diamine.

Q. What spectroscopic techniques are essential for characterizing 2,5-dimethyl-3-nitrobenzene-1,4-diamine?

- Key Methods :

- NMR Spectroscopy : Analyze aromatic proton splitting patterns (e.g., δ 6.73–7.63 ppm for nitro-substituted aryl groups) .

- Mass Spectrometry : HR-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 312.0960 for nitro derivatives) .

- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and nitro-group vibrations (~1520 cm⁻¹) .

- Data Interpretation : Compare experimental spectra with computational predictions (e.g., DFT) to validate assignments.

Q. How can researchers purify 2,5-dimethyl-3-nitrobenzene-1,4-diamine from reaction mixtures?

- Effective Techniques :

- Liquid-Liquid Extraction : Use ethyl acetate to isolate the product from aqueous SnCl₂ residues .

- Crystallization : Recrystallize from ethanol/water mixtures to achieve >95% purity. Monitor melting points (e.g., 134–140°C for structural analogs) .

Advanced Research Questions

Q. How can contradictions between experimental and computational spectroscopic data be resolved for nitroaromatic diamines?

- Strategies :

- Benchmarking : Compare experimental IR/NMR data with multiple computational methods (e.g., DFT, MP2) to identify systematic errors .

- Solvent Effects : Simulate solvent interactions (e.g., using COSMO-RS) to account for shifts in NMR spectra .

- Case Study : For 3-nitro derivatives, discrepancies in NH₂ proton chemical shifts were resolved by incorporating explicit hydrogen-bonding networks in simulations .

Q. What crystallographic strategies are employed to determine the molecular structure of nitro-substituted diamines?

- Workflow :

- Data Collection : Use high-resolution X-ray diffraction (λ = 0.710–1.541 Å) for nitroaromatic compounds.

- Refinement : Apply SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters for nitro groups .

Q. How can computational chemistry elucidate electronic effects of methyl and nitro substituents in diamine derivatives?

- Approach :

- DFT Calculations : Map frontier molecular orbitals to assess electron-withdrawing (nitro) and electron-donating (methyl) effects.

- Reactivity Prediction : Use Fukui indices to identify nucleophilic/electrophilic sites for functionalization .

- Validation : Correlate computed Mulliken charges with experimental Hammett constants for nitroaromatics.

Q. What advanced synthetic strategies enable regioselective functionalization of 2,5-dimethyl-3-nitrobenzene-1,4-diamine?

- Methodology :

- Directed Metalation : Utilize ortho-directing effects of nitro groups for Pd-catalyzed cross-coupling .

- Protection/Deprotection : Acetylate amine groups (e.g., using acetic anhydride) to prevent side reactions during nitration .

Key Research Findings

- Synthetic Efficiency : SnCl₂-mediated reductions yield >85% conversion but require strict pH control to prevent diamine degradation .

- Structural Insights : X-ray data confirm meta-nitro substitution stabilizes planar conformations, critical for π-stacking in material science applications .

- Spectroscopic Validation : Discrepancies between experimental and computed NMR shifts highlight the need for explicit solvation models in simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.